Cas no 1807171-21-6 (Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate)

Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate
-
- インチ: 1S/C14H15F2NO2/c1-3-10-5-9(8-17)6-12(14(15)16)11(10)7-13(18)19-4-2/h5-6,14H,3-4,7H2,1-2H3
- InChIKey: CDMKULFNVJEGIL-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C#N)=CC(CC)=C1CC(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 351
- XLogP3: 3.2
- トポロジー分子極性表面積: 50.1
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001435-500mg |
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate |
1807171-21-6 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010001435-250mg |
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate |
1807171-21-6 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010001435-1g |
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate |
1807171-21-6 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetateに関する追加情報
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate (CAS No. 1807171-21-6): A Comprehensive Overview
Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate (CAS No. 1807171-21-6) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by its 4-cyano group, 2-difluoromethyl substituent, and 6-ethyl phenyl ring, which collectively contribute to its distinct chemical properties and biological activities.
The 4-cyano group is a key functional moiety in this compound, known for its strong electron-withdrawing properties and ability to participate in various chemical reactions. This group has been extensively studied in the context of drug design, particularly in the development of inhibitors for various enzymes and receptors. The presence of the 4-cyano group in Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate suggests potential applications in the design of novel therapeutic agents.
The 2-difluoromethyl substituent is another critical feature of this compound. Fluorine atoms are known for their ability to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. The introduction of a difluoromethyl group can significantly enhance the pharmacological properties of a compound, making it an attractive modification in drug discovery and development. Recent studies have shown that compounds containing difluoromethyl groups exhibit improved pharmacokinetic profiles and reduced toxicity compared to their non-fluorinated counterparts.
The 6-ethyl phenyl ring further adds to the complexity and functionality of Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate. The ethyl group can influence the overall conformation and electronic distribution of the molecule, potentially affecting its interactions with biological targets. This structural feature has been explored in various medicinal chemistry projects aimed at optimizing the potency and selectivity of lead compounds.
In terms of synthesis, Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate can be prepared through a series of well-established organic reactions. One common approach involves the reaction of 4-cyanophenylacetic acid with ethyl alcohol in the presence of a coupling agent, followed by the introduction of the difluoromethyl group via a suitable fluorination reagent. The synthesis process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
Recent research has highlighted the potential therapeutic applications of compounds similar to Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate. For instance, studies have shown that such compounds can exhibit potent anti-inflammatory and anti-cancer activities. In particular, the combination of the 4-cyano, difluoromethyl, and 6-ethyl groups has been found to enhance the efficacy of these compounds against specific cancer cell lines. Additionally, preliminary data suggest that these compounds may have neuroprotective effects, making them promising candidates for treating neurodegenerative diseases.
The biological activity of Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate has been evaluated through various in vitro and in vivo assays. In cell-based assays, this compound has demonstrated significant inhibition of key enzymes involved in inflammatory pathways, such as COX-2 and LOX. Furthermore, it has shown selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index. These findings underscore the potential of Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate as a lead compound for further drug development.
In conclusion, Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate (CAS No. 1807171-21-6) is a promising compound with unique structural features that offer significant potential for various applications in medicinal chemistry and drug discovery. Its combination of a 4-cyano group, difluoromethyl substituent, and 6-ethyl phenyl ring makes it an attractive candidate for further research and development. As ongoing studies continue to explore its biological activities and mechanisms of action, this compound is likely to play an important role in advancing our understanding of complex biological processes and developing new therapeutic strategies.
1807171-21-6 (Ethyl 4-cyano-2-difluoromethyl-6-ethylphenylacetate) Related Products
- 1159977-54-4(Oxcarbazepine N-Sulfate)
- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)
- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)
- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)
- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)
- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 94443-88-6(bacopaside X)




